Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a benzoate ester.
Preparation Methods
The synthesis of Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate has diverse applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate include:
Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridine-containing compounds: These compounds have the pyridine ring and are used in various chemical and biological applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-18(22)14-7-5-13(6-8-14)17(21)20-11-9-15(12-20)24-16-4-2-3-10-19-16/h2-8,10,15H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDRCEBOGSQRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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